Saluamine, chemically known as 4-chloro-5-sulfamoylanthranilic acid, is a primary metabolite of the loop diuretic drug furosemide (frusemide). [, ] It is formed through the photolytic degradation or thermal decomposition of furosemide. [, ] While furosemide itself exhibits poor water solubility, saluamine demonstrates increased aqueous solubility due to the disruption of the inter- and intramolecular hydrogen bond network present in furosemide. [] This characteristic makes saluamine an interesting subject for studying the structure-solubility relationship of furosemide and its derivatives.
4-Chloro-5-sulfamoylanthranilic acid is a chemical compound with significant relevance in pharmaceuticals, particularly as a degradation product of the loop diuretic furosemide. This compound is classified as a benzoic-sulfonamide derivative, characterized by its chlorinated and sulfamoyl functional groups. It is primarily recognized for its diuretic properties, which assist in the treatment of conditions such as edema and hypertension.
The primary source of 4-chloro-5-sulfamoylanthranilic acid is the degradation of furosemide during metabolic processes or chemical reactions. Furosemide is widely used in clinical settings for its diuretic effects, leading to the formation of 4-chloro-5-sulfamoylanthranilic acid as a byproduct. Additionally, this compound can be synthesized through specific chemical reactions involving derivatives of anthranilic acid and chlorinated benzoic acids.
4-Chloro-5-sulfamoylanthranilic acid falls under the category of sulfonamide drugs and is classified as a cardiovascular agent due to its diuretic effects. It is also recognized in various pharmacological databases and literature for its role in drug metabolism and toxicology studies.
The synthesis of 4-chloro-5-sulfamoylanthranilic acid can be achieved through several methods. One notable method involves the reaction of an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine under controlled conditions. The process typically requires:
The purity and yield of the synthesized compound can be optimized by controlling reaction parameters such as temperature, reactant concentrations, and reaction time. High-performance liquid chromatography (HPLC) is often employed to analyze the purity of the final product .
The molecular formula of 4-chloro-5-sulfamoylanthranilic acid is , with a molecular weight of approximately 250.66 g/mol. The structure includes:
Key structural data includes:
4-Chloro-5-sulfamoylanthranilic acid can participate in various chemical reactions typical for sulfonamide compounds. These include:
The reactivity of this compound is influenced by its functional groups, particularly the presence of chlorine and sulfonamide moieties, which enhance its electrophilicity and nucleophilicity.
The mechanism of action for 4-chloro-5-sulfamoylanthranilic acid primarily relates to its role as a diuretic. It acts by inhibiting sodium reabsorption in the renal tubules, leading to increased excretion of sodium and water. This process helps reduce blood volume and pressure.
Research indicates that this compound exhibits competitive inhibition at specific transport sites within renal epithelial cells, further supporting its use in managing fluid retention disorders .
Relevant analyses show that while it retains stability, prolonged exposure to moisture or heat can lead to degradation products that may affect efficacy .
4-Chloro-5-sulfamoylanthranilic acid has several applications in scientific research:
This compound serves not only as an important pharmaceutical agent but also plays a critical role in understanding drug interactions and metabolic pathways within biological systems.
4-Chloro-5-sulfamoylanthranilic acid is recognized by multiple systematic names and regulatory designations in scientific literature and pharmacopeial standards. Its IUPAC name is 2-amino-4-chloro-5-sulfamoylbenzoic acid, reflecting its benzoid structure with amino, chloro, sulfamoyl, and carboxylic acid substituents. The compound is also formally designated as anthranilic acid, 4-chloro-5-sulfamoyl- in chemical databases.
Regulatory bodies and research contexts employ specific synonyms:
Table 1: Nomenclature and Regulatory Synonyms
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid |
Chemical Abstracts Name | 4-Chloro-5-sulfamoylanthranilic acid |
European Pharmacopoeia | Furosemide Impurity C |
United States Pharmacopeia | Furosemide Related Compound B |
Common Research Synonym | Saluamine |
The molecular structure is defined by the formula C₇H₇ClN₂O₄S (molecular weight: 250.66 g/mol), featuring a benzoic acid scaffold with three functional substituents:
Standard Molecular Representations:
NC1=CC(Cl)=C(C=C1C(O)=O)S(N)(=O)=O
[4] [9] InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
[3] [9] QQLJBZFXGDHSRU-UHFFFAOYSA-N
(unique hashed identifier) [3] [8] Stereochemistry: Computational analyses confirm the compound is achiral due to its planar structure and absence of stereogenic centers. The absence of defined stereocenters or E/Z isomerism further simplifies its stereochemical profile [3] [8].
Table 2: Structural and Electronic Identifiers
Descriptor | Value |
---|---|
Molecular Formula | C₇H₇ClN₂O₄S |
Canonical SMILES | NC1=CC(Cl)=C(C=C1C(O)=O)S(N)(=O)=O |
InChIKey | QQLJBZFXGDHSRU-UHFFFAOYSA-N |
Monoisotopic Mass | 249.9815 g/mol |
Defined Stereocenters | 0 |
Crystallography: While detailed crystal structure data for 4-chloro-5-sulfamoylanthranilic acid is limited in the available literature, its thermal behavior is well-documented. The compound decomposes near 267°C without distinct melting, characteristic of thermally unstable crystalline solids that undergo chemical degradation before liquefaction [4] [10]. This decomposition pathway aligns with its identification as a thermal degradation product of furosemide [2].
Spectroscopic Profiles:
Table 3: Key Spectroscopic Signatures
Technique | Predicted/Reported Features |
---|---|
¹H NMR | δ 6.8-7.5 ppm (aromatic H); δ 5.5-6.5 ppm (NH₂, broad); δ >12 ppm (COOH) |
IR | 1695 cm⁻¹ (C=O str); 1340, 1160 cm⁻¹ (S=O asym/sym str); 1610 cm⁻¹ (N-H bend) |
MS (ESI-) | 249.98 [M-H]⁻; 206.0 [M-CO₂]⁻; 186.0 [M-SO₂]⁻ |
Melting Behavior: The compound decomposes at 267°C under standard atmospheric conditions rather than exhibiting a true melting point. This decomposition temperature is consistently reported across pharmacopeial standards and chemical references [4] [10]. The thermal instability is attributed to the simultaneous presence of thermally labile groups (carboxylic acid and sulfonamide) on the aromatic ring.
Solubility Profile:
Stability Considerations:
Partition Coefficient: Experimental logP (octanol-water) of 0.92 indicates moderate hydrophilicity, consistent with the presence of ionizable groups [8] [10]. The calculated polar surface area (PSA) of 123.48 Ų further confirms high molecular polarity [8].
Table 4: Experimental Physicochemical Parameters
Property | Value/Condition | Reference |
---|---|---|
Decomposition Temperature | 267°C (dec.) | [4] [10] |
Water Solubility | 2.99 g/L (25°C, predicted) | [8] |
pKa (Carboxylic Acid) | 3.9 | [5] [10] |
logP (Octanol-Water) | 0.92 (predicted) | [8] |
Storage Stability | 2-8°C in airtight, light-resistant containers | [4] [9] |
Complete Compound Listing:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: